(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
Empagliflozin impurity.
Scientific Research Applications
Synthesis Approaches: Several studies have focused on developing efficient synthesis methods for related compounds. For instance, Liu et al. (2008) described a convenient approach for synthesizing a similar compound, highlighting the avoidance of undesired isomers in the process (Liu, Li, Lu, & Miao, 2008). Similarly, another study by Liu, Li, and Lu (2008) developed an improved preparation method for C-aryl glucoside SGLT2 inhibitors, demonstrating the synthesis of a related compound in six steps starting from 5-bromo-2-chlorobenzoic acid (Liu, Li, & Lu, 2008).
Pharmaceutical Applications: The compound and its derivatives have been explored for their potential pharmaceutical applications. For instance, Hijji et al. (2021) developed a water-soluble Glucose amine Schiff base derivative through microwave-assisted synthesis, which may have implications in drug development (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021). Additionally, Obermeier et al. (2010) characterized dapagliflozin, a potent sodium-glucose cotransporter type II inhibitor that includes a structurally similar compound, highlighting its potential in treating type 2 diabetes (Obermeier, Yao, Khanna, Koplowitz, Zhu, Li, Komoroski, Kasichayanula, Discenza, Washburn, Meng, Ellsworth, Whaley, & Humphreys, 2010).
Chemical Properties and Interactions: Studies have also examined the chemical properties and interactions of similar compounds. For example, a study by Gelbrich et al. (2017) investigated the hydrogen-bonded structures and interaction energies in two forms of the SGLT-2 inhibitor sotagliflozin, revealing insights into the molecular conformations and intermolecular interactions (Gelbrich, Adamer, Štefinović, Thaler, & Griesser, 2017).
Analytical Methods: Niguram and Kate (2019) reported on the structural characterization of degradation products of empagliflozin, a drug with a similar structure, using high-resolution mass spectrometry. This study contributes to understanding the stability and degradation pathways of such compounds (Niguram & Kate, 2019).
properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQAIMBPQWETBE-FQBWVUSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
864070-37-1 | |
Record name | Dapagliflozin metabolite M8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-511926 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.